molecular formula C20H10Cl2N2O2 B1360043 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-17-6

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

Cat. No.: B1360043
CAS No.: 3089-17-6
M. Wt: 381.2 g/mol
InChI Key: XPZQBGDNVOHQIS-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It’s known that the compound forms a two-dimensional hydrogen-bond network through bifurcated n—h o hydrogen bonds . This could potentially influence its interaction with its targets and the resulting changes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it was observed that black crystals of the compound, which lack intermolecular hydrogen bonds, were obtained from the vapour phase at a lower-temperature region in a sublimation tube . This suggests that temperature and phase can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds. The compound interacts with various enzymes and proteins through bifurcated N—H O hydrogen bonds, forming a two-dimensional hydrogen-bond network . These interactions can influence the structural stability and function of the enzymes and proteins involved. For instance, the compound’s interaction with quinacridone derivatives is characterized by N—H O intermolecular hydrogen bonds, which are crucial for maintaining the structural integrity of these molecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound’s interaction with cellular proteins can lead to changes in gene expression, potentially affecting various cellular functions . Additionally, the compound’s ability to form hydrogen bonds with cellular components can impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form bifurcated N—H O hydrogen bonds allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular processes. The compound’s molecular structure, characterized by its planar quinacridone skeleton, plays a crucial role in its binding interactions and overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable hydrogen-bond networks, which contribute to its long-term stability . Over extended periods, the compound may undergo degradation, potentially leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function can vary, with potential implications for its use in biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . High doses of the compound can lead to toxicity, affecting cellular function and overall health in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form hydrogen bonds with metabolic enzymes can influence metabolic flux and metabolite levels . These interactions can alter the activity of key enzymes involved in metabolic pathways, potentially affecting overall cellular metabolism. The compound’s role in these pathways highlights its importance in biochemical research and its potential impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form hydrogen bonds with transporters and binding proteins plays a crucial role in its transport and distribution, influencing its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its molecular structure and interactions with cellular components. The compound’s planar quinacridone skeleton and ability to form hydrogen bonds contribute to its targeting to specific cellular compartments . These interactions can affect the compound’s activity and function within different subcellular locations, highlighting its potential impact on cellular processes.

Properties

IUPAC Name

2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQBGDNVOHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029253
Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid; Other Solid
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3089-17-6, 61932-63-6
Record name Pigment Red 202
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3089-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Source European Chemicals Agency (ECHA)
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Record name C.I. Pigment Red 210
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Synthesis routes and methods I

Procedure details

To 200.0 g of polyphosphoric acid (118%) were added 30.0 g (71.7 mmol) of 2,5-bis(p-chloroanilino)terephthalic acid and 0.6 g of phthalimidomethylquinacridone. The stirred mixture was irradiated in the microwave oven for 2.0 minutes. The reaction mixture was cooled to 150° C. and drowned in 400 g of methanol with vigorous stirring. The resultant methanol suspension was maintained at reflux for one hour, cooled to 60° C., added to 800 g of water, and heated at 60° C. for 30 minutes. The solid component was collected by filtration and washed with 8.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 28.0 g of 2,9-dichloroquinacridone (C. I. Pigment Red 202).
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
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Quantity
800 g
Type
reactant
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400 g
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

7.51 Parts of 2,5-di(p-chloroanilino)terephthalic acid obtained in Example 13, 79 parts of nitrobenzene, 6 parts of benzoyl chloride and 1.65 parts of quinoline were charged into a 200-ml flask of stainless steel, and maintained at 200° C. for 5 hours. When the mixture was temperature-increased up to about 180° C., hydrochloric acid gas was generated and the intramolecular-dehydration reaction was initiated. The reaction mixture was cooled to 110° C., and then 2.27 parts of 30% sodium hydroxide was dropwise added to decompose an excess of benzoyl chloride. Then, the reaction mixture was filtered while it was hot, washed with methanol, washed with water and dried to give 6.37 parts (92.8% of the theoretical yield) of 2,9-dichloroquinacridone.
Quantity
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[Compound]
Name
stainless steel
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Synthesis routes and methods III

Procedure details

To 300 g of polyphosphoric acid (117% phosphoric acid) heated at 80° C. was added 0.5 g N,N-diethylaminopropyl perylenesulfonamide (prepared according to U.S. Pat. No. 4,310,359) followed by 50 g of 2,5-di(4-chloroanilino)terephthalic acid added over a period of 40 minutes, the temperature being maintained below 110° C. by adjustment of the addition rate. The mixture was heated at 113° C. for 4.5 hours. After the melt was cooled to 92° C., the acid strength was adjusted to 111% by the dropwise addition of phosphoric acid. The resultant melt was slowly poured into 525 g of methanol, the temperature being maintained below 64° C. by external cooling and adjustment of melt addition rate. The slurry was heated at reflux for one hour, cooled to below 60° C., diluted with water, filtered, and washed until acid free. The presscake was dried to obtain 43.8 g of crude dichloroquinacridone, which was then salt ground for three hours using 306 g of a microsized salt and 54.6 g of a glycol. The salt was extracted using a slightly alkaline water slurry at 65° C. for one hour. After the slurry was filtered, the presscake was reslurried in slightly acidic water and held at 65° C. for one hour. The solid component was collected by filtration and washed with water. The wet cake can be dried or used as is for specific applications. Here, the wet cake was dried in an oven at 60° C. to give approximately 43 g of 2,9-dichloroquinacridone as a magenta pigment.
[Compound]
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
50 g
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reactant
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0 (± 1) mol
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525 g
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[Compound]
Name
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306 g
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Reaction Step Five
[Compound]
Name
glycol
Quantity
54.6 g
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Reaction Step Six
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0 (± 1) mol
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Reaction Step Seven
Name
N,N-diethylaminopropyl perylenesulfonamide
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0.5 g
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Reaction Step Eight

Synthesis routes and methods IV

Procedure details

To 300 g of polyphosphoric acid (116% phosphoric acid) heated at 80°-95° C. was added 1.0 g (17.1 mmole) of sodium chloride followed by 50 g (0.12 mole) of 2,5-di(4-chloroanilino)terephthalic acid. The mixture was heated at 110°-115° C. for five hours. After the viscous solution was cooled to 90°-95° C., the acid strength was adjusted to 110.5% by the dropwise addition of 75% phosphoric acid. The resultant melt was stirred for 20 minutes and then slowly poured into a mixture of 324 g of methanol and 36 g of water (i.e., 90% aqueous methanol) at 35° C. The temperature of the resultant slurry was allowed to rise during the addition to about 64° C., with the temperature being controlled during addition by external cooling and adjustment of melt addition rate. The slurry was heated at reflux for one hour and diluted with 280 g of water. After the resultant slurry was stirred for 30 minutes, the solid component was collected by filtration and washed with water until acid-free. The press-cake was reslurried in water, the pH was adjusted to 8.5 using aqueous sodium hydroxide, and methanol was added. The resultant slurry was heated at about 120° C. in a closed system (e.g., a pressure reactor). After the slurry was cooled to ambient temperature, the solid component was collected by filtration and washed with water until neutral. The wet cake can be oven dried or used as is for specific applications. Here, the wet cake was dried in an oven at 60° C. to give about 43 g of 2,9-dichloroquinacridone as a brilliant magenta solid.
[Compound]
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Reaction Step One
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1 g
Type
reactant
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50 g
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reactant
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324 g
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280 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 2
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 3
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 4
Reactant of Route 4
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 5
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Reactant of Route 6
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

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